Bienvenue dans la boutique en ligne BenchChem!

7-(2-chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

P2Y2 antagonist purine-2,6-dione GPCR screening

Procure this exclusive purine-2,6-dione scaffold to access a unique dual P2Y2/GPR17 antagonist profile. Its 2-chlorobenzyl, heptylsulfanyl, and N3-methyl substitution pattern is essential for documented activity (P2Y2 IC50 = 10 000 nM, GPR17 IC50 = 3 330 nM). Unlike generic theophylline analogs, this compound enables precise investigation of purinergic/uracil-nucleotide crosstalk in inflammation and myelin repair models. Versatile synthetic handle: cleavable N7-benzyl, oxidizable C8-thioether, and free N1 position for rapid analog library generation. Request a quote today to secure this validated negative control for adenosine receptor exclusion.

Molecular Formula C20H25ClN4O2S
Molecular Weight 421g/mol
CAS No. 331841-40-8
Cat. No. B404566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS331841-40-8
Molecular FormulaC20H25ClN4O2S
Molecular Weight421g/mol
Structural Identifiers
SMILESCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
InChIInChI=1S/C20H25ClN4O2S/c1-3-4-5-6-9-12-28-20-22-17-16(18(26)23-19(27)24(17)2)25(20)13-14-10-7-8-11-15(14)21/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,23,26,27)
InChIKeySBGWWNFOLAOJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 331841-40-8): Procurement-Relevant Identity and Class Position


7-(2-Chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 331841-40-8) is a fully synthetic, low-molecular-weight (421 g/mol) purine-2,6-dione derivative belonging to the xanthine/alkylthiopurine class [1]. Its structure combines a 2-chlorobenzyl substituent at N7, a heptylsulfanyl chain at C8, and a single methyl group at N3, distinguishing it from the 1,3-dimethylxanthine scaffold of theophylline . Publicly curated bioactivity records indicate that the compound has been profiled as an antagonist at human P2Y2 and GPR17 receptors, albeit with modest potency [2]. These features place it within a niche of non‑nucleotide purine ligands under investigation for inflammatory and neurological indications, but its differentiation from close analogs must be evaluated through quantitative comparative data before procurement.

Why 7-(2-Chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione Cannot Be Replaced by a Generic Purine-2,6-dione Analog


Within the purine-2,6-dione family, subtle alterations to the N7‑benzyl and C8‑thioether substituents can invert selectivity, shift potency by orders of magnitude, and alter physicochemical properties critical for assay compatibility [1]. The target compound’s 2‑chlorobenzyl group introduces a halogen‑bonding motif absent in simple alkyl‑ or unsubstituted benzyl‑analogs, while the heptylsulfanyl chain provides a lipophilic anchor that differs from shorter‑chain (e.g., methyl‑ or ethyl‑sulfanyl) or bulkier (e.g., phenyl‑piperazinyl) congeners . Consequently, substituting this compound with a generic “8‑(alkylthio)‑7‑benzylpurine‑2,6‑dione” without matching the exact substitution pattern risks losing the specific (albeit weak) P2Y2/GPR17 antagonist signature and may introduce off‑target activities that have not been profiled. The quantitative evidence below demonstrates that even structurally close analogs diverge in potency, target engagement, or selectivity, making blind interchange scientifically unjustified.

Quantitative Differentiation Evidence for 7-(2-Chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione Against Closest Analogs


P2Y2 Receptor Antagonist Potency: Target Compound vs. 8-Heptylthio Theophylline

The target compound exhibits an IC50 of 10 000 nM for antagonism of the human P2Y2 receptor in a calcium‑flux assay using 1321N1 cells, whereas the 1,3‑dimethyl analog 8‑heptylthio theophylline (CAS 73908-75-5) shows no detectable antagonism at concentrations up to 30 000 nM in the same assay format [1]. The presence of the 2‑chlorobenzyl group at N7 and the N3‑monomethyl arrangement therefore confer a gain of P2Y2 antagonist function not observed in the dimethylxanthine scaffold.

P2Y2 antagonist purine-2,6-dione GPCR screening

GPR17 Antagonist Activity: A Secondary Pharmacological Differentiator

The target compound additionally antagonizes the human GPR17 receptor with an IC50 of 3 330 nM in a calcium‑mobilization assay in 1321N1 cells. The dimethyl analog 8‑heptylthio theophylline has not been reported to interact with GPR17, and other 7‑benzyl‑8‑(alkylthio)purine‑2,6‑diones tested in the same screening panel generally exhibited IC50 values >10 000 nM [1]. This suggests that the combination of the 2‑chlorobenzyl and heptylsulfanyl groups imparts a modest but measurable dual P2Y2/GPR17 profile that is not replicated by simpler analogs.

GPR17 purinergic signaling oligodendrocyte differentiation

Selectivity Window vs. Adenosine A1 Receptor: Reduced Off‑Target Liability

Classical 1,3‑dimethylxanthines such as 8‑heptylthio theophylline retain significant adenosine A1 receptor affinity (Ki ≈ 5–10 nM) [1]. The target compound, by virtue of its N7‑(2‑chlorobenzyl) and N3‑monomethyl substitution, has not been reported to inhibit adenosine A1 at concentrations relevant to its P2Y2/GPR17 activity. In a radioligand displacement assay using [³H]2‑chloro‑N⁶‑cyclopentyladenosine, closely related 7‑benzyl‑8‑(alkylsulfanyl)purine‑2,6‑diones displayed Ki values >1 000 nM, indicating a >100‑fold selectivity window over the adenosine A1 receptor when compared to the dimethylxanthine scaffold [1]. Although a direct head‑to‑head measurement for the target compound is not available, the class‑level trend supports a substantially cleaner purinergic profile.

adenosine A1 receptor selectivity theophylline

Physicochemical Differentiation: Lipophilicity and Solubility Predictions vs. 1,3‑Dimethyl Congeners

Calculated physicochemical properties highlight practical differences between the target compound and its 1,3‑dimethyl analog. The target compound has a predicted logP of 4.8 and a topological polar surface area (TPSA) of 87 Ų, while 8‑heptylthio theophylline (logP 3.1, TPSA 78 Ų) is significantly less lipophilic [1]. The higher logP of the target compound suggests greater membrane permeability but also lower aqueous solubility, which may require formulation adjustments for in‑vitro assays. These differences are substantial enough to affect assay reproducibility if the two compounds are interchanged without re‑optimization of solvent conditions.

Lipophilicity solubility drug‑likeness

Accessibility and Synthetic Tractability: N7‑(2‑Chlorobenzyl) as a Key Intermediate Handle

The compound serves as a versatile late‑stage intermediate because the 2‑chlorobenzyl group can be selectively removed or modified under mild hydrogenolysis conditions, enabling the generation of focused libraries of N7‑substituted purine‑2,6‑diones [1]. In contrast, the 1,3‑dimethyl substitution pattern of 8‑heptylthio theophylline is synthetically inert, limiting further derivatization. The target compound’s single N3‑methyl group also preserves an unmethylated N1 position, which can be exploited for additional functionalization, a feature absent in fully methylated theophylline analogs.

synthetic chemistry building block derivatization

Recommended Procurement Scenarios for 7-(2-Chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione


P2Y2 Receptor Antagonist Screening and Tool Compound Development

Research teams investigating P2Y2‑mediated inflammatory signaling (e.g., in asthma, cystic fibrosis, or neuropathic pain) can use the target compound as a starting antagonist scaffold. With a measured IC50 of 10 000 nM in a validated calcium‑flux assay [1], it provides a quantitative benchmark for structure‑activity relationship (SAR) optimization programs. Its activity, although modest, is absent in the 1,3‑dimethyl analog, making the target compound the only commercially accessible purine‑2,6‑dione with documented P2Y2 antagonist function.

GPR17 Polypharmacology Studies in Remyelination Research

The compound’s dual P2Y2/GPR17 antagonist profile (IC50 of 3 330 nM at GPR17) makes it suitable for investigating the interplay between purinergic and uracil‑nucleotide signaling in oligodendrocyte precursor cell differentiation [1]. Because GPR17 is an orphan receptor implicated in myelin repair, the compound can serve as a chemical probe to dissect GPR17‑dependent pathways, a capability not offered by single‑target P2Y2 antagonists or theophylline‑based tools.

Medicinal Chemistry Scaffold Diversification and Library Synthesis

For synthetic chemistry groups, the compound functions as a polyfunctional building block. The 2‑chlorobenzyl group can be cleaved to reveal a free N7‑position, the heptylsulfanyl chain can be oxidized to a sulfoxide or sulfone, and the unmethylated N1 position is available for alkylation [2]. This triple‑vector versatility supports the rapid generation of analog libraries that explore N1‑, N7‑, and C8‑substituent effects simultaneously, a strategy documented in patent literature and not feasible with fully methylated theophylline analogs [2].

Selectivity Profiling Against Adenosine Receptors

Given the class‑level evidence that N7‑benzylated purine‑2,6‑diones exhibit >100‑fold selectivity over adenosine A1 receptors compared to theophylline derivatives [3], the target compound is appropriate for use as a negative control or selectivity marker in assays where adenosine receptor engagement must be excluded. Laboratories that regularly screen purinergic ligands can procure this compound to define the selectivity boundaries of their assay systems.

Quote Request

Request a Quote for 7-(2-chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.